(E)-2-(2-Tosylhydrazono)acetyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonylhydrazinylidene]acetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O3S/c1-7-2-4-8(5-3-7)16(14,15)12-11-6-9(10)13/h2-6,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQXCAVDYGRHYMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60720772 | |
| Record name | [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14661-69-9 | |
| Record name | 4-Methylbenzenesulfonic acid 2-(2-chloro-2-oxoethylidene)hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14661-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(4-Methylbenzene-1-sulfonyl)hydrazinylidene]acetyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60720772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for E 2 2 Tosylhydrazono Acetyl Chloride
Historical and Current Preparative Routes
The primary and most current route to (E)-2-(2-Tosylhydrazono)acetyl chloride involves a two-step sequence commencing with the condensation of a glyoxylic acid derivative with tosylhydrazine, followed by chlorination.
Condensation Reactions from Glyoxylic Acid Derivatives and Tosylhydrazine
The initial step in the synthesis is the formation of the tosylhydrazone scaffold. This is typically achieved through the condensation reaction between a glyoxylic acid derivative and p-toluenesulfonohydrazide (tosylhydrazine). A common starting material is glyoxylic acid monohydrate.
The reaction involves the nucleophilic attack of the terminal nitrogen of tosylhydrazine on the carbonyl carbon of glyoxylic acid, followed by dehydration to form the stable (E)-2-(2-tosylhydrazono)acetic acid. This reaction is generally carried out in a suitable solvent, such as methanol or ethanol, and can be performed at room temperature or with gentle heating to drive the reaction to completion. The stereochemistry of the resulting hydrazone is predominantly the E-isomer, which is the thermodynamically more stable configuration.
A representative procedure involves dissolving glyoxylic acid monohydrate and p-toluenesulfonohydrazide in methanol and stirring the mixture at room temperature. The desired (E)-2-(2-tosylhydrazono)acetic acid often precipitates from the reaction mixture and can be isolated by filtration.
Strategies for Stereo- and Regioselective Synthesis
For the synthesis of this compound, the primary stereochemical consideration is the configuration of the C=N double bond of the hydrazone. The condensation of aldehydes and ketones with hydrazines generally favors the formation of the more thermodynamically stable E-isomer. In the case of the reaction between glyoxylic acid and tosylhydrazine, the electronic and steric effects inherently favor the formation of the (E)-isomer. As such, specific strategies to enforce E-selectivity are often unnecessary for this particular transformation. The regioselectivity is not a concern in this initial condensation step as glyoxylic acid is a symmetrical dicarbonyl equivalent.
Optimization of Reaction Conditions and Yields
For the initial condensation reaction, key parameters to consider for optimization include:
Solvent: While alcohols like methanol and ethanol are commonly used, other solvents can be explored to improve reaction rates and facilitate product isolation.
Temperature: The reaction is often carried out at room temperature, but gentle heating can be employed to increase the reaction rate. However, excessive heat should be avoided to prevent potential side reactions or degradation.
Stoichiometry: Using a slight excess of one reagent can help to drive the reaction to completion.
Work-up Procedure: The precipitation of the product from the reaction mixture simplifies purification. Washing the isolated solid with a suitable solvent can remove unreacted starting materials and impurities.
The subsequent chlorination of (E)-2-(2-tosylhydrazono)acetic acid to the corresponding acetyl chloride is a critical step. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Table 1: Optimization of the Chlorination Reaction
| Parameter | Condition | Observation |
| Chlorinating Agent | Thionyl chloride (SOCl₂) | Effective conversion to the acid chloride. |
| Solvent | Toluene | A suitable solvent for the reaction and subsequent removal. |
| Temperature | 90 °C | Elevated temperature is required to drive the reaction. |
| Reaction Time | 12 hours | Sufficient time for complete conversion. |
| Work-up | Removal of solvent and excess thionyl chloride in vacuo | Yields the crude product as an amorphous solid. |
It is crucial to perform the chlorination reaction under anhydrous conditions to prevent the hydrolysis of the resulting acetyl chloride. The crude this compound is often used directly in the next step without extensive purification due to its reactive nature. A study by Chow et al. reports the formation of the acid chloride by treating the corresponding acid with thionyl chloride in toluene at 90 °C for 12 hours. whiterose.ac.uk
Derivatization from Related Tosylhydrazone Precursors (e.g., glyoxylyl chloride p-toluenesulfonylhydrazone)
An alternative conceptual approach to the synthesis of derivatives from this compound involves the use of a precursor where the acid chloride functionality is already in place. This precursor is often referred to as glyoxylyl chloride p-toluenesulfonylhydrazone. In practice, the synthesis of this compound is the more direct and commonly employed method. The acetyl chloride itself serves as the precursor for derivatization, readily reacting with various nucleophiles, such as amines, to form a diverse range of α-diazo amides. whiterose.ac.uk
The reaction of this compound with a primary or secondary amine, in the presence of a base, leads to the formation of the corresponding amide. Subsequent treatment with a suitable base, such as triethylamine, induces elimination of p-toluenesulfinic acid to generate the desired α-diazo amide.
Isolation and Handling Considerations for Research Scale Synthesis
This compound is a reactive and moisture-sensitive compound. Therefore, its isolation and handling require careful consideration, especially on a research scale.
Isolation:
Following the chlorination reaction, the volatile components (solvent and excess thionyl chloride) are typically removed under reduced pressure. This process yields the crude product, which is often an amorphous solid, described as orange or yellow in color. whiterose.ac.uk Due to its reactivity, extensive purification of the acetyl chloride is generally avoided. It is recommended to use the crude material directly in the subsequent reaction. The product should be stored under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition. Chow et al. reported storing the crude acid chloride in vacuo at room temperature for a maximum of 12 hours before use. whiterose.ac.uk
Handling:
Moisture Sensitivity: Acetyl chlorides readily hydrolyze in the presence of moisture to form the corresponding carboxylic acid and hydrochloric acid. All glassware and solvents used should be scrupulously dried, and reactions should be carried out under an inert atmosphere.
Corrosivity: Acetyl chlorides are corrosive. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
Toxicity: Thionyl chloride, used in the synthesis, is a toxic and corrosive reagent. All manipulations should be performed in a well-ventilated fume hood.
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere in a cool, dry place.
Given its reactivity, it is best practice to synthesize this compound immediately before its intended use.
Fundamental Reactivity and Mechanistic Investigations of E 2 2 Tosylhydrazono Acetyl Chloride
Tosylhydrazone Reactivity and Generation of Reactive Intermediates
Beyond the chemistry of the acetyl chloride group, the tosylhydrazone moiety serves as a valuable precursor for generating highly reactive intermediates, most notably diazo compounds.
Tosylhydrazones are well-established and stable precursors for the in situ generation of diazo compounds, which are valuable but often hazardous to handle in their pure form. researchgate.netbris.ac.uk The conversion of the tosylhydrazone functionality within (E)-2-(2-Tosylhydrazono)acetyl chloride (or its derivatives) into a diazo group is typically achieved through base-promoted elimination, a process related to the Bamford-Stevens reaction. researchgate.netacs.orgbris.ac.uk
Upon treatment with a suitable base, the tosylhydrazone is deprotonated. Subsequent elimination of the tosyl group leads to the formation of a diazo intermediate. acs.org One source explicitly identifies 2-(2-tosylhydrazono)acetyl chloride as a reagent specifically for synthesizing diazo compounds, such as α-diazo amides, under mild conditions. enamine-genez.com
Once generated in situ, the diazo compound can be "trapped" by a variety of reagents present in the reaction mixture. Common applications include:
Cyclopropanation: Reaction with alkenes. bris.ac.uk
Ylide Formation: Interaction with sulfides or phosphines. enamine-genez.combris.ac.uk
Metal-Catalyzed Carbenoid Chemistry: Decomposition in the presence of transition metals (e.g., Rh, Cu, Pd) to form metal carbenes, which can then undergo a host of transformations like C-H insertion or cycloaddition reactions. researchgate.netacs.org
The in situ generation from a stable tosylhydrazone precursor provides a safer and more practical alternative for harnessing the synthetic potential of diazo compounds. researchgate.netbris.ac.uk
Formation and Reactivity of Carbenes and Carbenoids
The transformation of N-tosylhydrazones into carbenes is a cornerstone of their reactivity, proceeding through the formation of a diazo compound as a key intermediate. This process, known as the Bamford-Stevens reaction, typically involves treatment with a base to facilitate the elimination of the tosyl group. wikipedia.orgjk-sci.com In aprotic solvents, the diazo intermediate decomposes to form a carbene, while in protic solvents, a carbocationic pathway is often observed. jk-sci.comyoutube.comchemistnotes.com The decomposition can be initiated thermally, photochemically, or through catalysis by transition metals. rsc.orgnih.gov
The general mechanism involves deprotonation of the hydrazone, followed by elimination of the p-toluenesulfinate anion to yield a diazo species. Subsequent extrusion of nitrogen gas (N₂) generates the carbene. unacademy.com
For this compound, this pathway would lead to the formation of a highly reactive acylcarbene. However, the reaction is complicated by the presence of the acetyl chloride moiety. The carbonyl carbon of an acyl chloride is highly electrophilic and susceptible to attack by the very bases needed to initiate the Bamford-Stevens reaction. chemrevise.orglibretexts.org Therefore, nucleophilic acyl substitution often competes with or precedes carbene formation.
Should the carbene, chloro(carbonyl)carbene, be formed, its reactivity would be dominated by the electron-withdrawing nature of the adjacent carbonyl group. This would render the carbene center highly electrophilic. Typical reactions of such carbenes include:
Cyclopropanation: Reaction with alkenes to form cyclopropanes. unacademy.com
C-H Insertion: Insertion into carbon-hydrogen bonds, a reaction that can be performed intramolecularly to form cyclic structures. rsc.orgnih.gov
Ylide Formation: Reaction with heteroatoms (e.g., sulfur or nitrogen) to form ylides, which can undergo subsequent rearrangements.
To circumvent issues with stability and the harsh conditions often required, tosylhydrazone salts can be used as safer, low-temperature precursors for diazo compounds. bristol.ac.ukresearchgate.net These salts, prepared by treating the tosylhydrazone with a base like sodium methoxide (B1231860), can be decomposed under milder conditions, sometimes in the presence of a transition metal catalyst (e.g., Rh, Cu, Pd) to generate a metal-carbene complex, or carbenoid. unacademy.combristol.ac.uk These carbenoids often exhibit enhanced selectivity compared to free carbenes.
Detailed Mechanistic Pathways of Decomposition and Transformation
Beyond carbene generation, this compound is subject to several other mechanistic pathways, largely dictated by the reactive acetyl chloride group.
Nucleophilic Acyl Substitution: This is arguably the most probable transformation pathway. The acetyl chloride functional group is one of the most reactive carboxylic acid derivatives and readily reacts with a wide range of nucleophiles. chemrevise.orglibretexts.orgquora.com Bases such as sodium methoxide (used for the Bamford-Stevens reaction) or organolithiums (used for the Shapiro reaction) will preferentially attack the electrophilic carbonyl carbon, leading to substitution of the chloride. For example, reaction with an alcohol would yield an ester, and reaction with an amine would yield an amide. This reactivity likely outcompetes the deprotonation required for decomposition to a carbene or vinyllithium (B1195746) species.
Shapiro Reaction: The Shapiro reaction involves treating a tosylhydrazone with two equivalents of a strong organolithium base (e.g., n-butyllithium) to generate an alkene, via a vinyllithium intermediate. wikipedia.orgorganic-chemistry.org The mechanism proceeds through a dianion, which eliminates the tosyl group to form a vinyldiazenide anion, followed by loss of N₂ to give the vinyllithium species. wikipedia.orgyoutube.com For this compound, this pathway is unlikely to proceed as intended. The organolithium reagent would rapidly react with the acetyl chloride moiety rather than performing the two required deprotonations.
Bamford-Stevens Reaction: This reaction uses bases like sodium methoxide or sodium hydride in protic or aprotic solvents. wikipedia.orgjk-sci.com As discussed, the reaction generates a diazo intermediate which can then form a carbene (in aprotic solvents) or a carbocation (in protic solvents). jk-sci.comchemistnotes.com While this is a potential pathway, it faces stiff competition from the nucleophilic attack of the base at the acetyl chloride carbonyl.
Stereochemical Control and Stereoselectivity in Reactions
Influence of (E)-Configuration on Reaction Pathways
The stereochemistry of the C=N double bond in tosylhydrazones is a critical factor that influences the stereochemical outcome of their reactions. These isomers are designated as (E) or (Z) based on the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the double bond. libretexts.orgmasterorganicchemistry.com For this compound, the (E)-configuration signifies a specific spatial arrangement of the chloro-carbonyl group and the tosylamino group relative to the C=N bond. This fixed geometry is transferred to intermediates and products during the course of a reaction.
The influence of this configuration is well-documented in the Shapiro reaction. The initial deprotonation of an α-carbon occurs stereoselectively cis (or syn) to the tosylamino group, a preference attributed to coordination with the lithium cation. wikipedia.org This directed deprotonation controls the geometry of the resulting vinyllithium intermediate, which in turn dictates the stereochemistry of the final alkene product.
While the subject molecule lacks a traditional α-proton for Shapiro-type deprotonation, the principle remains: the (E)-geometry of the starting material is the primary determinant for the stereochemistry of any reaction occurring at the C=N bond. For instance, a hypothetical reduction of the C=N bond would lead to a product with a predictable relative stereochemistry based on the initial (E)-configuration. The (E)-isomer of tosylhydrazones has been confirmed as the typical product in many syntheses through spectroscopic methods and X-ray crystallography. nih.gov
Stereoelectronic Requirements for Elimination Reactions (e.g., anti-periplanar geometry if relevant to derived products)
Stereoelectronic effects describe how the spatial arrangement of orbitals dictates the feasibility and rate of a chemical reaction. A classic example is the E2 elimination, which requires an anti-periplanar geometry between the proton being abstracted and the leaving group. This alignment allows for optimal overlap between the developing p-orbital of the C-H bond and the σ* anti-bonding orbital of the C-(leaving group) bond, facilitating a concerted elimination process.
While this compound does not undergo a simple E2 reaction itself, the principles of stereoelectronics govern its decomposition pathways. In the formation of the diazo intermediate via the Bamford-Stevens or Shapiro mechanisms, the elimination of the p-toluenesulfinate anion (Ts⁻) from the hydrazone anion or dianion is a key step. This elimination is not a simple E2 reaction but is subject to strict geometric constraints to allow for the formation of the N=N double bond of the diazo compound. The conformation of the intermediate must allow for proper orbital alignment for the elimination to occur efficiently.
Furthermore, if a product derived from this compound were to undergo an elimination reaction, these stereoelectronic requirements would be paramount. For example, if the acetyl chloride were converted to an ester and the tosylhydrazone moiety were reduced to a hydrazine, subsequent transformations could set up scenarios for elimination where the anti-periplanar rule would determine the reaction's outcome and the stereochemistry of the resulting product.
Diastereoselective and Enantioselective Transformations
The inherent structure of tosylhydrazones and their ability to generate reactive intermediates under catalytic conditions make them valuable substrates for stereoselective synthesis.
Diastereoselectivity: Diastereoselective reactions produce one diastereomer of a product in preference to others. youtube.com When a tosylhydrazone already contains a stereocenter, it can direct the formation of a new stereocenter in a predictable manner. For example, intramolecular C-H insertion of a carbene generated from a chiral tosylhydrazone can lead to the formation of cyclic products with high diastereoselectivity. The existing stereocenter influences the trajectory of the carbene insertion, favoring a transition state that minimizes steric hindrance. youtube.com
Enantioselectivity: Enantioselective reactions, which produce one enantiomer over the other, typically require the use of a chiral catalyst. Tosylhydrazones are excellent precursors for generating metal carbenoids in the presence of chiral transition-metal catalysts, most notably those based on rhodium(II) and copper(I). rsc.orgmdpi.com These chiral carbenoids can then participate in a variety of enantioselective transformations.
Given that this compound can generate an acyl-stabilized carbene, its reactivity can be compared to that of related α-diazo-β-keto compounds. Research on such systems has shown that intramolecular C-H insertion reactions can proceed with high enantioselectivity to form chiral cyclopentanones. The choice of metal catalyst and its chiral ligands is crucial for achieving high enantiomeric excess (ee). rsc.org
Below is a table showing representative data for the enantioselective C-H insertion of α-diazo compounds structurally related to the intermediates derived from the title compound, highlighting the influence of the catalyst and substrate structure on the reaction outcome.
Table adapted from enantioselective copper-catalyzed intramolecular C–H insertion reactions of various α-diazo carbonyl compounds. The data illustrates that electron-withdrawing groups with greater steric bulk on the carbene carbon can enhance enantioselectivity. rsc.org
Table of Mentioned Compounds
Strategic Applications of E 2 2 Tosylhydrazono Acetyl Chloride in Complex Organic Synthesis
Construction of Advanced Carbon-Carbon Bond Systems
The generation of carbon-carbon bonds is a cornerstone of organic synthesis. (E)-2-(2-Tosylhydrazono)acetyl chloride serves as a powerful tool in this endeavor, primarily through its conversion to a highly reactive diazoacetyl chloride derivative. This intermediate unlocks access to several modern synthetic methodologies.
Olefination Strategies (e.g., Bamford-Stevens type reactions)
The Bamford-Stevens reaction is a classic method for converting tosylhydrazones into alkenes through treatment with a strong base. wikipedia.orgorganic-chemistry.org The reaction proceeds via the in-situ formation of a diazo compound, which subsequently eliminates dinitrogen to generate a carbene or a carbenium ion, ultimately leading to an olefin. jk-sci.com
This compound can be employed in Bamford-Stevens type reactions. The acetyl chloride group can first be derivatized, for example, by reaction with an amine to form a stable amide. This new, more complex tosylhydrazone can then be subjected to strong bases (e.g., NaH, NaOMe) to induce the elimination of the tosyl group and form the corresponding diazo compound. jk-sci.comrsc.org Depending on the solvent system, this intermediate collapses to form an alkene. wikipedia.org
Aprotic Solvents: In aprotic media, the diazo compound decomposes to a carbene intermediate, which then undergoes rearrangement to form the alkene. jk-sci.com
Protic Solvents: In protic solvents, the diazo intermediate is protonated to form a diazonium ion, which then loses nitrogen gas to yield a carbenium ion. A subsequent elimination step produces the final alkene. jk-sci.com
This strategy allows for the synthesis of highly functionalized and substituted olefins from carbonyl precursors, as the tosylhydrazone itself is readily prepared from aldehydes or ketones. jk-sci.com
Cross-Coupling Methodologies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and tosylhydrazones have emerged as versatile coupling partners. unacademy.comnih.gov These reactions typically involve the in-situ generation of a diazo compound from the tosylhydrazone, which then enters the palladium catalytic cycle. wikipedia.org
A notable application is the ligand-free, palladium-catalyzed coupling of tosylhydrazones with aryl and heteroaryl halides to produce substituted olefins. nih.govorganic-chemistry.org This method demonstrates high functional group tolerance and can be used to create complex molecular scaffolds, including heterocyclic derivatives that are otherwise difficult to access. nih.govorganic-chemistry.org The reaction mechanism is believed to involve the oxidative addition of the aryl halide to a Pd(0) center, followed by reaction with the diazo compound to form a palladium carbene. Subsequent migratory insertion and reductive elimination steps yield the final alkene product.
Furthermore, the acetyl chloride moiety of this compound can potentially participate in acyl cross-coupling reactions, such as the Suzuki-Miyaura coupling with boronic acids, providing a direct route to functionalized ketones.
| Coupling Partners | Catalyst System | Product Type | Key Features |
| Tosylhydrazone + Aryl Halide | Pd(PPh₃)₂Cl₂ / t-BuOLi | Substituted Olefin | Ligand-free, good functional group tolerance. organic-chemistry.org |
| Tosylhydrazone + Boronic Acid | Base (e.g., K₂CO₃) | Reductive Coupling Product | Metal-free conditions. wikipedia.org |
| Acyl Chloride + Boronic Acid | Palladium Catalyst | Ketone | Direct acylation method (Suzuki-Miyaura type). |
Cycloaddition Reactions (e.g., [4+2] Annulations, 1,3-Dipolar Cycloadditions)
This compound is an excellent precursor for diazo compounds that are highly valuable in cycloaddition reactions. enamine-genez.com Diazo compounds can act as 1,3-dipoles in reactions with various dipolarophiles to construct five-membered rings, a transformation known as the Huisgen 1,3-dipolar cycloaddition. wikipedia.orgfu-berlin.de
Key cycloaddition applications include:
[3+2] Cycloadditions: The in-situ generated diazoacetyl derivative reacts readily with alkynes to produce pyrazoles, often with high regioselectivity and without the need for a catalyst. rsc.orgorganic-chemistry.org With alkenes as dipolarophiles, the corresponding pyrazolines are formed. wikipedia.org This method is a cornerstone for synthesizing these important heterocyclic cores. nih.gov
[2+1] Cycloadditions (Cyclopropanation): In the presence of transition metal catalysts like copper or rhodium, the derived diazo compound generates a metal carbene. enamine-genez.com This carbene can then react with an alkene to form a cyclopropane (B1198618) ring. csic.esnih.gov This transformation is highly valuable for accessing strained ring systems present in many bioactive molecules. organic-chemistry.org
[4+2] Cycloadditions: While less common for diazo compounds themselves, which typically undergo [3+2] reactions, there are reports of diazo esters participating in [4+2] cycloadditions with 1,3-dienes under thermal conditions to form six-membered rings. datapdf.com
The versatility of the diazo intermediates derived from this compound makes them powerful building blocks for a diverse range of cyclic and heterocyclic systems. nih.govrsc.org
C-H Insertion Reactions via Derived Carbenoids
One of the most powerful strategies in modern synthesis is the direct functionalization of C-H bonds. This compound provides access to this reactivity via the formation of metal carbenoids. enamine-genez.com The process involves two key steps:
Diazo Formation: Base-mediated decomposition of the tosylhydrazone yields the diazoacetyl derivative. researchgate.net
Carbenoid Generation and Insertion: The diazo compound is treated with a transition metal catalyst, typically based on rhodium(II) or copper(II). nih.govrsc.org This generates a highly reactive metal carbene (carbenoid) intermediate, which can then insert into a C-H bond, forming a new C-C bond. rsc.orgnih.gov
Intramolecular C-H insertion reactions are particularly useful, enabling the efficient construction of cyclic structures, such as cyclopentanones and γ-lactams. organic-chemistry.orgnih.govresearchgate.net The regioselectivity and stereoselectivity of these reactions are often controlled by the catalyst and the electronic and steric nature of the substrate. nih.gov This methodology provides a direct and atom-economical route to complex cyclic molecules from acyclic precursors. nih.govresearchgate.net
Synthesis of Nitrogen-Containing Heterocycles
Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and materials science. This compound is a key reagent for constructing certain classes of these important compounds, most notably pyrazoles.
Formation of Pyrazoles and Related Azoles
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a wide range of biological activities. nih.gov The most direct and powerful method for their synthesis involving this compound is the 1,3-dipolar cycloaddition of its derived diazo compound with an alkyne. researchgate.netresearchgate.net
The reaction sequence involves:
Generation of a diazoacetyl species from this compound.
A [3+2] cycloaddition reaction between the diazo compound (the 1,3-dipole) and an alkyne (the dipolarophile). rsc.org
This reaction is often highly regioselective and can be performed under simple heating without a catalyst, making it a green and efficient process. rsc.org It allows for the synthesis of a wide variety of substituted pyrazoles by varying the substitution on both the diazo precursor and the alkyne. organic-chemistry.orgnih.gov This strategy provides a modular and convergent approach to complex pyrazole (B372694) derivatives. nih.gov
| Reaction Type | Reagents | Key Intermediate | Product |
| 1,3-Dipolar Cycloaddition | Diazoacetyl derivative + Alkyne | Diazo Compound | Pyrazole rsc.org |
| 1,3-Dipolar Cycloaddition | Diazoacetyl derivative + Alkene | Diazo Compound | Pyrazoline wikipedia.org |
| Condensation | Hydrazine + 1,3-Diketone | Hydrazone | Pyrazole nih.gov |
Functional Group Transformations and Derivatizations
This compound is a highly effective reagent for a range of functional group transformations, primarily centered around its ability to act as a stable and efficient diazo-transfer agent upon reaction with nucleophiles.
The most prominent application of this compound is in the synthesis of α-diazo amides and esters. orcid.org Traditional methods for preparing these compounds often involve hazardous reagents or harsh conditions. This reagent provides a mild and efficient two-step, one-pot procedure. The reaction begins with the acylation of an amine or alcohol with the acetyl chloride moiety. Subsequent treatment with a base, such as triethylamine, induces an elimination of the tosyl group, yielding the desired α-diazo compound. orcid.org
This method, notably advanced by the Nelson group, demonstrates broad substrate scope and functional group compatibility, making it ideal for late-stage functionalization of complex molecules. orcid.orgacs.org The reaction proceeds without the need for complex catalysts and provides high yields of the diazo products. orcid.org
Table 1: Synthesis of Diverse α-Diazo Acetamides Using this compound This table is a representative example based on findings from the literature. Yields are illustrative.
| Amine Substrate | Product (α-Diazo Acetamide) | Yield (%) |
|---|---|---|
| Benzylamine | N-benzyl-2-diazoacetamide | 95 |
| Morpholine | 1-(2-diazoacetyl)morpholine | 92 |
| Aniline | N-phenyl-2-diazoacetamide | 88 |
| (R)-α-Methylbenzylamine | N-((R)-1-phenylethyl)-2-diazoacetamide | 93 |
Data compiled from principles described in referenced literature. orcid.org
Carbonyl homologation, the extension of a carbon chain by one carbon atom, is a fundamental transformation in organic synthesis. While tosylhydrazones derived from aldehydes and ketones are widely used in reactions like the Shapiro and Bamford-Stevens reactions to generate alkenes, their direct use for homologation is also established. scripps.edu This typically involves the in situ generation of a diazoalkane from the tosylhydrazone, which then reacts with a carbonyl compound. scripps.edu
Although the principle relies on tosylhydrazone chemistry, direct and widespread application of this compound itself for the homologation of external carbonyl compounds is not extensively documented in the literature. Its primary role remains the generation of α-diazoacetyl species.
The structure of this compound contains a chloroacetyl group. However, its primary reaction pathway involves the displacement of the chloride by a nucleophile (an amine or alcohol), followed by elimination to form a diazo group. In this sequence, the chlorine atom serves as a leaving group and is not incorporated into the final product.
There are no significant reports in the surveyed literature that describe a method to cleave the tosylhydrazono group while retaining the chloroacetyl functionality. Therefore, the use of this specific reagent for the introduction of halogenated acetyl moieties is not a recognized application. Syntheses requiring α-chloro ketones or related structures typically employ alternative methods. mdpi.com
Utility in the Synthesis of Radiochemically Labeled Compounds
Radiolabeled compounds are indispensable tools in pharmaceutical research and medical imaging. bibliomed.orgnih.gov The incorporation of positron-emitting isotopes, such as ¹⁸F, into bioactive molecules allows for non-invasive studies of their distribution and target engagement in vivo.
While there is no direct report of this compound being used for radiochemical labeling, the underlying tosylhydrazone chemistry shows potential. For instance, other tosylhydrazones, such as 4-[¹⁸F]fluorobenzylidenetosylhydrazone, have been synthesized and used as precursors for ¹⁸F-labeled compounds via cross-coupling reactions. This suggests that tosylhydrazones can be stable and effective building blocks in radiochemistry. The development of methods to incorporate isotopes into this compound or its derivatives could potentially open new avenues for the synthesis of radiolabeled α-diazo compounds and their subsequent products.
Integration into Multi-step Total Synthesis of Natural Products and Complex Molecules
The ultimate test of a synthetic reagent's utility is its successful application in the total synthesis of complex molecules. The ability of this compound to generate versatile α-diazo amide and ester building blocks under mild conditions makes it an attractive candidate for use in multi-step synthetic campaigns. orcid.orgleeds.ac.uk These diazo intermediates are precursors for a variety of powerful transformations, including C-H insertion, cyclopropanation, and ylide formation, all of which are frequently employed in the construction of natural product scaffolds. acs.org
Despite this potential, a review of the current literature did not reveal prominent, published examples of the total synthesis of a natural product or a complex molecule that explicitly utilizes this compound as a key reagent. While the methodologies it enables are fundamental to total synthesis, the application of this specific named reagent in a completed multi-step synthesis remains to be broadly documented. leeds.ac.ukmountainscholar.org
Advanced Spectroscopic and Spectrometric Characterization in Mechanistic Elucidation
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of (E)-2-(2-Tosylhydrazono)acetyl chloride in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for complete assignment of proton (¹H) and carbon (¹³C) signals, confirmation of the (E)-stereochemistry of the carbon-nitrogen double bond, and investigation into the compound's dynamic conformational behavior.
High-Resolution NMR for Structural Confirmation and Stereochemical Assignment
High-resolution ¹H and ¹³C NMR spectroscopy provides the primary evidence for the covalent structure of this compound. The chemical shifts (δ) of the nuclei are indicative of their local electronic environment.
In the ¹H NMR spectrum, distinct signals are expected for the protons of the tosyl group (aromatic and methyl protons), the hydrazone moiety (NH and CH protons), and the acetyl chloride group. The aromatic protons of the p-toluenesulfonyl group typically appear as two distinct doublets in the range of δ 7.3-8.0 ppm, characteristic of a para-substituted benzene (B151609) ring. The methyl protons of the tosyl group present as a singlet around δ 2.4 ppm. The acidic NH proton of the hydrazone linkage is expected to resonate at a downfield chemical shift, often above δ 11.0 ppm, and may show broadening due to chemical exchange. nih.gov The methine proton (=CH) attached to the carbon-nitrogen double bond is crucial for confirming the (E) stereochemistry and would likely appear in the δ 7.5-8.5 ppm region.
The ¹³C NMR spectrum complements the proton data. Key resonances include the carbonyl carbon of the acetyl chloride group (expected around δ 165-170 ppm), the imine carbon (C=N) of the hydrazone (around δ 140-150 ppm), and the carbons of the tosyl group. nih.gov The presence of a single set of signals for the main structure confirms the presence of a single dominant isomer in solution.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for a Structurally Similar N-Acylhydrazone Moiety.
| Assignment | Representative ¹H Chemical Shift (ppm) | Representative ¹³C Chemical Shift (ppm) |
| Tosyl-CH₃ | ~2.4 (s) | ~21.5 |
| Tosyl-Ar-H | ~7.4 (d), ~7.9 (d) | ~128.0, ~130.0 |
| Tosyl-Ar-C (ipso) | - | ~135.0, ~145.0 |
| NH | ~11.8 (br s) | - |
| =CH | ~8.2 (s) | - |
| C =N | - | ~145.0 |
| C =O | - | ~168.0 |
Note: Data are representative and derived from studies on analogous N-acylhydrazone structures. nih.govmdpi.com Exact values for this compound may vary.
Dynamic NMR Studies for Conformational Analysis and Interconversion
N-acylhydrazones, including this compound, can exist as a mixture of conformers due to restricted rotation around the amide C(O)-N bond. mdpi.com This gives rise to syn- and anti-periplanar rotamers, which can often be observed as separate sets of signals in the NMR spectrum at room temperature, particularly in solvents like DMSO-d₆. nih.gov
Dynamic NMR (DNMR) spectroscopy is employed to study the kinetics of this interconversion. By recording NMR spectra at variable temperatures, the coalescence of the duplicated signals for the two conformers can be observed. utar.edu.my As the temperature increases, the rate of rotation around the C(O)-N bond increases. When the rate of interconversion becomes fast on the NMR timescale, the two distinct signals for a given nucleus in the two conformers broaden, merge into a single broad peak (coalescence), and eventually sharpen into a single time-averaged signal at higher temperatures.
From the coalescence temperature (Tc) and the difference in frequency (Δν) between the signals of the two conformers at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated using the Eyring equation. This provides valuable quantitative data on the conformational stability and flexibility of the molecule. utar.edu.my
Advanced 2D NMR Techniques for Connectivity and Proximity Information
Two-dimensional (2D) NMR experiments are essential for the definitive assignment of all signals and for confirming through-bond and through-space correlations within the molecule. nih.gov
COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two or three bonds. sdsu.edu For this compound, a COSY spectrum would confirm the coupling between the ortho and meta protons on the tosyl group's aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates proton signals with the carbon signals of the nuclei they are directly attached to (one-bond ¹H-¹³C correlation). epfl.ch It is invaluable for assigning the carbons of the tosyl group and, most importantly, for definitively linking the =CH proton signal to its corresponding imine carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range correlations between protons and carbons, typically over two to four bonds. epfl.ch HMBC is critical for piecing together the molecular framework. For instance, it would show correlations from the NH proton to the imine carbon (C=N) and the tosyl ipso-carbon. It would also show a key correlation from the =CH proton to the carbonyl carbon (C=O), confirming the connectivity of the acetyl chloride moiety.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. NOESY is particularly useful for confirming the stereochemistry. For the target compound, a NOE between the NH proton and the =CH proton would provide strong evidence for the (E) configuration around the C=N double bond, as these protons are on the same side of the double bond in this isomer. nih.gov
Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information on the functional groups present in the molecule by probing their characteristic vibrational frequencies.
For this compound, the FT-IR spectrum would be dominated by several key absorption bands. A strong absorption band corresponding to the C=O stretch of the highly reactive acyl chloride group is expected in the region of 1770-1815 cm⁻¹. The N-H stretching vibration of the hydrazone would appear as a band around 3200-3300 cm⁻¹. ijrte.org The S=O stretching vibrations of the sulfonyl group are also prominent, typically appearing as two strong bands near 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric). The C=N stretch of the imine is expected around 1620-1640 cm⁻¹.
Table 2: Characteristic FT-IR Vibrational Frequencies for this compound.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| N-H (Hydrazone) | Stretching | 3200 - 3300 |
| C-H (Aromatic/Aliphatic) | Stretching | 2900 - 3100 |
| C=O (Acyl Chloride) | Stretching | 1770 - 1815 |
| C=N (Imine) | Stretching | 1620 - 1640 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| S=O (Sulfonyl) | Asymmetric Stretching | ~1350 |
| S=O (Sulfonyl) | Symmetric Stretching | ~1160 |
| C-Cl (Acyl Chloride) | Stretching | 650 - 850 |
Note: Frequencies are approximate and based on data for analogous functional groups. ijrte.org
In Situ Spectroscopic Studies of Reaction Intermediates
In situ FT-IR spectroscopy is a powerful technique for monitoring chemical reactions in real-time, allowing for the identification of reaction intermediates and the optimization of reaction conditions. mdpi.com The synthesis of this compound from a precursor tosylhydrazone and an acetylating agent could be monitored by observing the disappearance of the reactant's characteristic peaks and the appearance of the product's signature absorptions (e.g., the C=O band of the acyl chloride).
Furthermore, subsequent reactions of the title compound can be followed. For example, in a reaction where the acyl chloride is converted to an amide, in situ FT-IR would track the decrease of the acyl chloride C=O band (~1800 cm⁻¹) and the concurrent growth of the amide C=O band (~1650 cm⁻¹). youtube.com This provides valuable kinetic data and mechanistic insight without the need for sample isolation. mdpi.com
Characterization of Transient Species
A significant aspect of the chemistry of N-tosylhydrazones is their ability to serve as precursors to highly reactive, transient diazo compounds upon treatment with a base. rsc.orgrsc.org this compound is expected to form a transient α-diazo-α-chloroacetyl intermediate.
The formation of such transient species can be investigated using specialized spectroscopic techniques. In situ FT-IR spectroscopy is particularly well-suited for detecting diazo compounds, which exhibit a very strong and characteristic N≡N stretching vibration in the 2050-2150 cm⁻¹ region. mdpi.com By monitoring this spectral window during the reaction of this compound with a base, the formation and consumption of the transient diazo species can be observed directly, providing crucial evidence for its role as a reaction intermediate in subsequent transformations like cycloadditions or carbene-insertion reactions.
Despite a comprehensive search for scientific literature, no specific experimental data regarding the advanced spectroscopic and spectrometric characterization of the chemical compound this compound could be located. Detailed research findings on its High-Resolution Mass Spectrometry (HRMS) for exact mass determination, Tandem Mass Spectrometry (MS/MS) for fragmentation pathway analysis, or X-ray crystallography for definitive solid-state structure determination are not available in the public domain.
General information on the synthesis and reactivity of the broader class of tosylhydrazones is available. These compounds are typically synthesized through the condensation of a ketone or aldehyde with tosylhydrazine. They serve as versatile intermediates in organic synthesis, notably in the Shapiro and Bamford-Stevens reactions to form alkenes, and as precursors to diazo compounds for carbene-mediated transformations.
While the characterization of various other tosylhydrazone derivatives by mass spectrometry and X-ray diffraction has been reported in the literature, this information is not directly applicable to this compound. The unique combination of the tosylhydrazone functionality with a reactive acetyl chloride moiety would likely lead to distinct mass spectral fragmentation patterns and solid-state packing arrangements. However, without experimental data, any discussion of these characteristics would be purely speculative.
Consequently, the generation of a scientifically accurate and detailed article focusing on the advanced spectroscopic and spectrometric characterization of this compound, as per the requested outline, is not possible at this time due to the absence of the necessary research findings.
Computational and Theoretical Chemistry Studies of E 2 2 Tosylhydrazono Acetyl Chloride
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are instrumental in elucidating the three-dimensional structure, conformational preferences, and energetic properties of molecules like (E)-2-(2-Tosylhydrazono)acetyl chloride. These computational approaches provide insights that are often difficult to obtain through experimental methods alone.
The "(E)" designation in this compound refers to the stereochemistry about the carbon-nitrogen double bond (C=N). Computational studies on similar tosylhydrazone systems consistently show that the (E)-isomer is generally the thermodynamically more stable form compared to the (Z)-isomer. This stability can be attributed to minimized steric hindrance between the bulky tosyl group and the substituents on the acetyl chloride moiety.
Density Functional Theory (DFT) calculations are commonly employed to determine the relative energies of these isomers. By optimizing the geometry of both (E) and (Z) configurations and calculating their single-point energies, the energy difference can be quantified. For analogous tosylhydrazones, the (E)-isomer is typically found to be several kcal/mol lower in energy than the (Z)-isomer, indicating a significant preference for the (E)-configuration at equilibrium. This energy difference arises from a combination of steric repulsion and electronic effects. In the (E)-configuration, the large tosyl group and the acetyl chloride group are positioned on opposite sides of the C=N double bond, which minimizes van der Waals repulsion.
A systematic or stochastic conformer search, often performed using molecular mechanics force fields followed by higher-level quantum mechanical geometry optimizations, is necessary to identify the low-energy conformers. epa.govrsc.org The results of such a search would reveal a potential energy surface with multiple minima, corresponding to different stable conformations, and the transition states that connect them. evitachem.comnih.gov
The global minimum energy conformer is expected to adopt a relatively planar structure to maximize π-conjugation across the hydrazone system. However, steric interactions between the ortho-hydrogens of the tosyl group and the rest of the molecule can lead to some out-of-plane twisting. The rotational barrier around the N-S bond is a significant factor in determining the conformational flexibility. tn.edu
Below is an illustrative data table of relative energies for hypothetical low-energy conformers of this compound, as would be obtained from a computational conformer search. The energies are relative to the global minimum (Conformer A).
| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (C-N-N-S) (°) | Dihedral Angle (N-N-S-C_aryl) (°) |
|---|---|---|---|
| A | 0.00 | 178.5 | -75.2 |
| B | 1.25 | -175.3 | 80.1 |
| C | 2.80 | -85.6 | -78.9 |
| D | 3.50 | 90.3 | 82.4 |
This table is illustrative and based on typical energy differences and dihedral angles for related tosylhydrazone structures. The actual values for this compound would require specific DFT calculations.
Reaction Pathway Modeling and Transition State Analysis
Computational modeling of reaction pathways provides a quantitative understanding of the kinetics and mechanisms of chemical transformations involving this compound. By mapping the potential energy surface for a given reaction, key intermediates and transition states can be identified, and activation energies can be calculated.
The acetyl chloride moiety in this compound is a highly reactive electrophilic center, susceptible to nucleophilic attack. nih.govwikipedia.orgnih.govwsu.edu The reaction with a nucleophile, such as an alcohol or an amine, typically proceeds through a nucleophilic acyl substitution mechanism. nih.gov
Computational studies can model this process by calculating the energy profile of the reaction. rsc.org The reaction would proceed via a tetrahedral intermediate, and the energy of the transition state leading to this intermediate determines the reaction rate. wikipedia.org The high reactivity of the acyl chloride is due to the good leaving group ability of the chloride ion and the significant electrophilicity of the carbonyl carbon. nih.gov
The tosylhydrazone functionality can also participate in elimination reactions, particularly under basic conditions, which is a key step in the formation of diazo compounds (see section 6.2.2). nih.gov
An illustrative energy profile for the reaction of this compound with a generic nucleophile (Nu) is presented below.
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactants | This compound + Nu | 0.0 |
| Transition State 1 (TS1) | Nucleophilic attack on carbonyl carbon | +15.2 |
| Intermediate | Tetrahedral intermediate | -5.8 |
| Transition State 2 (TS2) | Elimination of chloride | +10.5 |
| Products | Acyl-substituted product + Cl- | -20.1 |
This table represents a hypothetical energy profile for a nucleophilic acyl substitution reaction. Actual values would depend on the specific nucleophile and the level of theory used.
A cornerstone of tosylhydrazone chemistry is its ability to serve as a precursor to diazo compounds and subsequently carbenes. nih.gov This transformation is typically initiated by deprotonation of the tosylhydrazone under basic conditions. nih.gov
Computational studies on analogous systems have detailed the mechanism of this process. nih.gov The reaction proceeds through the following key steps, each with a calculable energy barrier:
Deprotonation: A base abstracts the acidic N-H proton of the tosylhydrazone to form an anion.
Elimination: The resulting anion undergoes an elimination reaction, expelling the tosylsulfinate anion to form a diazo compound. nih.gov
Carbene Formation: The diazo compound can then lose a molecule of dinitrogen (N2), either thermally or photochemically, to generate a carbene.
DFT calculations can be used to locate the transition states for both the sulfinate elimination and the dinitrogen extrusion steps, providing the activation energies for diazo and carbene formation, respectively. The stability of the resulting carbene can also be assessed computationally.
Computational chemistry is a powerful tool for understanding and predicting the stereoselectivity and regioselectivity of reactions involving tosylhydrazones. For reactions where new chiral centers are formed or where there are multiple reactive sites, DFT calculations can rationalize the experimentally observed outcomes.
For instance, in reactions involving the carbene generated from this compound, the stereochemical outcome of subsequent reactions, such as cyclopropanation, will depend on the approach of the carbene to the substrate. Computational modeling of the different possible transition states can reveal the lowest energy pathway, thus predicting the major stereoisomer formed.
Similarly, regioselectivity, which is the preference for reaction at one site over another, can be explained by analyzing the electronic structure and steric accessibility of the reactive centers. For example, in the deprotonation step of the Shapiro reaction, the regioselectivity is controlled by the relative acidities of the α-protons, which can be calculated using computational methods.
Prediction of Reactivity Descriptors and Electronic Properties
Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for predicting the electronic properties and reactivity of molecules. For a compound like this compound, DFT calculations would provide critical insights into its chemical behavior.
Detailed research findings from DFT studies on various hydrazone derivatives reveal common methodologies for analyzing their electronic structure. researchgate.netmdpi.com These studies typically involve geometry optimization of the molecule to find its most stable conformation, followed by the calculation of various electronic descriptors.
Key Electronic Properties and Reactivity Descriptors:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability; a smaller gap suggests higher reactivity. For this compound, the HOMO is expected to be localized on the tosylhydrazone moiety, while the LUMO would likely be centered around the reactive acetyl chloride group.
Electron Density and Electrostatic Potential (ESP) Maps: These maps visualize the distribution of electrons in the molecule. Regions of high electron density (negative potential) are susceptible to electrophilic attack, whereas areas with low electron density (positive potential) are prone to nucleophilic attack. In this compound, the oxygen and nitrogen atoms would exhibit negative electrostatic potential, while the carbonyl carbon and the sulfur atom of the tosyl group would show positive potential.
Mulliken and Natural Population Analysis (NPA) Charges: These calculations assign partial charges to each atom in the molecule, offering a quantitative measure of the electron distribution and identifying electrophilic and nucleophilic sites.
A hypothetical table of predicted electronic properties for this compound, based on typical values for similar compounds, is presented below.
| Electronic Property | Predicted Value (Arbitrary Units) | Description |
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital, indicating electron-donating ability. |
| LUMO Energy | -1.2 eV | Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability. |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measure of the overall polarity of the molecule. |
| Electrophilicity Index (ω) | 2.8 | A quantitative measure of the molecule's electrophilic nature. |
This table is for illustrative purposes and is based on general principles, not on published experimental or computational data for this specific compound.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. acs.org For this compound, MD simulations would be invaluable for understanding its behavior in different solvent environments and its conformational dynamics.
Solvent Effects:
The choice of solvent can significantly influence the conformation, reactivity, and stability of a solute. bristol.ac.uk MD simulations can model the interactions between the solute and solvent molecules explicitly. For instance, in a polar protic solvent like ethanol, hydrogen bonding interactions between the solvent and the oxygen and nitrogen atoms of the tosylhydrazone moiety would be expected. In a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO), strong dipole-dipole interactions would dominate. These simulations can predict how the solvent affects the conformational equilibrium of the molecule, for example, the rotation around the N-N and C-N bonds.
Dynamic Behavior:
This compound possesses several rotatable bonds, leading to a flexible structure. MD simulations can explore the conformational landscape of the molecule, identifying the most stable conformers and the energy barriers between them. This is crucial for understanding its reactivity, as different conformers may exhibit different susceptibilities to chemical reactions. The simulations can track the time evolution of dihedral angles and intermolecular distances, providing a detailed picture of the molecule's dynamic behavior.
A typical setup for an MD simulation of this compound in a solvent box would involve the parameters listed in the following table.
| Simulation Parameter | Typical Value/Setting | Purpose |
| Force Field | AMBER, CHARMM, or OPLS | Describes the potential energy of the system. |
| Solvent Model | TIP3P (for water), OPLS-AA (for organic solvents) | Represents the solvent molecules. |
| System Size | ~5000 atoms | A balance between computational cost and accuracy. |
| Simulation Time | 100 ns | Duration of the simulation to sample conformational space. |
| Temperature | 298 K (25 °C) | Standard ambient temperature. |
| Pressure | 1 atm | Standard atmospheric pressure. |
This table represents a typical setup for an MD simulation and is for illustrative purposes only.
The insights gained from these computational studies would be instrumental in predicting the reactivity of this compound and designing synthetic routes that utilize this versatile reagent. evitachem.com
Emerging Research Directions and Future Perspectives in the Chemistry of E 2 2 Tosylhydrazono Acetyl Chloride
Development of Novel Catalytic Systems for Transformations Involving the Compound
The synthetic utility of (E)-2-(2-Tosylhydrazono)acetyl chloride is intrinsically linked to the generation of a diazo intermediate upon treatment with a base. This diazo species can then be decomposed by transition metal catalysts to form a metal carbene, which is central to numerous powerful transformations. wikipedia.org Research is increasingly focused on designing novel catalytic systems to enhance the efficiency, selectivity, and scope of these reactions.
Future efforts are directed towards:
Earth-Abundant Metal Catalysts: While precious metals like rhodium and palladium are highly effective for carbene-transfer reactions such as cyclopropanation and cross-coupling, there is a significant push towards developing catalysts based on more sustainable and cost-effective metals like iron, copper, and cobalt. wikipedia.org
Photoredox Catalysis: The intersection of photoredox catalysis with tosylhydrazone chemistry is a burgeoning field. bham.ac.uk Light-mediated processes could enable novel reaction pathways for the diazo intermediates generated from the title compound, potentially allowing for transformations under exceptionally mild conditions. This could involve the coupling of alkyl radicals with the N-tosylhydrazone moiety. bham.ac.uk
Dual-Catalysis Systems: Combining metal catalysis with organocatalysis represents a powerful strategy. For instance, a chiral organocatalyst could be used to create a stereocenter, while a metal catalyst simultaneously facilitates a carbene-transfer reaction at another site, allowing for the rapid construction of molecular complexity from precursors derived from this compound.
| Catalyst Type | Metal Center | Target Transformation | Research Objective |
| Precious Metal | Rhodium (Rh) | Cyclopropanation, O-H Insertion | High efficiency and established reactivity. wikipedia.orgnih.gov |
| Precious Metal | Palladium (Pd) | Cross-Coupling Reactions | Formation of C-C bonds with aryl halides. wikipedia.orgresearchgate.net |
| Earth-Abundant | Iron (Fe), Copper (Cu) | Carbene Transfer | Developing sustainable and economic alternatives. |
| Photoredox | Iridium (Ir), Ruthenium (Ru) | Radical Coupling | Accessing new reaction manifolds via light induction. bham.ac.uk |
Continuous Flow Synthesis and Microreactor Technologies for Enhanced Control
The primary application of this compound is as a precursor to diazo compounds. enamine-genez.com These species are exceptionally useful but are also potentially explosive and toxic, which hampers their application on an industrial scale. nih.govresearchgate.net Continuous flow chemistry and microreactor technologies offer a transformative solution to these safety and scalability challenges. researchgate.netpharmablock.com
By generating the reactive diazo species from the tosylhydrazone precursor in situ within a microreactor, it is consumed immediately in a subsequent reaction. nih.govresearchgate.net This approach prevents the accumulation of hazardous intermediates, offering superior temperature control and mixing efficiency due to the high surface-area-to-volume ratio of the reactors. researchgate.netpharmablock.com
Future research will likely focus on telescoping multi-step sequences, where this compound is first reacted (e.g., with an amine to form an amide), and the resulting tosylhydrazone is then converted to a diazo compound and used in a subsequent catalytic reaction, all within a single, uninterrupted flow stream. nih.gov
Table: Comparison of Batch vs. Continuous Flow for Diazo Generation
| Parameter | Batch Processing | Continuous Flow Processing |
|---|---|---|
| Safety | Risk of accumulation of explosive diazo compounds. | Diazo compounds are generated and consumed in situ, minimizing accumulation and risk. nih.govpharmablock.com |
| Heat Transfer | Poor, leading to potential for thermal runaway. | Excellent, due to high surface-to-volume ratio, preventing hotspots. researchgate.net |
| Scalability | Challenging and hazardous. | More straightforward and safer to scale up (scaling-out or numbering-up). nih.gov |
| Control | Less precise control over reaction time and temperature. | Precise control over residence time, temperature, and stoichiometry. researchgate.net |
Asymmetric Synthesis Applications and Chiral Control
Achieving stereocontrol is a paramount goal in organic synthesis. This compound is an achiral molecule, but it provides a convenient handle for introducing chirality. The highly reactive acetyl chloride group can be derivatized with chiral alcohols or amines to form chiral esters or amides, respectively. These chiral auxiliaries can then direct the stereochemical outcome of subsequent reactions. york.ac.ukgold-chemistry.org
For example, reacting the title compound with a chiral amino alcohol could generate a substrate where a subsequent metal-catalyzed intramolecular cyclopropanation is directed by the chiral auxiliary, leading to the formation of a single enantiomer of the product. gold-chemistry.org This strategy has been successfully employed in related systems, such as the use of an N-tosyl-(R)-proline auxiliary to induce asymmetry in the synthesis of intermediates for camptothecin (B557342) anticancer drugs. nih.gov
Exploration of Bio-orthogonal Reactions
Bio-orthogonal chemistry involves chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govnih.gov This field requires reactants that are mutually reactive but inert to the complex biological environment. While functionalities like azides and phosphines have been the workhorses of bio-orthogonal chemistry, there is a continuous search for new reaction pairs. youtube.com
The diazo compounds generated in situ from this compound derivatives are promising candidates for bio-orthogonal applications. mit.edu Diazo compounds are known to undergo rapid 1,3-dipolar cycloaddition reactions with strained alkynes, such as cyclooctynes. mit.edu
A potential future application involves designing a tosylhydrazone-containing probe that can be introduced into a biological system. Upon a specific trigger (e.g., a localized change in pH), the probe would generate a diazo compound, which could then be "clicked" onto a biomolecule previously labeled with a strained alkyne. The reactive acetyl chloride handle of the parent compound provides a straightforward way to attach targeting ligands or imaging agents to the probe.
Design of New Synthetic Methodologies and Reaction Manifolds
This compound serves as a gateway to a diverse range of α-functionalized diazo compounds. enamine-genez.com By first reacting the acetyl chloride with various nucleophiles (alcohols, amines, thiols, etc.), a library of tosylhydrazone precursors can be synthesized. Subsequent treatment with base generates α-diazo esters, α-diazo amides, and α-diazo thioesters, which are themselves versatile building blocks. enamine-genez.comevitachem.com
These diazo compounds are precursors for a multitude of transformations, including:
Cycloadditions: Forming various heterocyclic systems. nih.gov
Ylide Formation: Reacting with phosphines or sulfides to generate ylides for Wittig-type reactions.
Insertion Reactions: Inserting into C-H, O-H, and N-H bonds. nih.gov
Cross-Coupling Reactions: Acting as carbene sources in metal-catalyzed cross-coupling processes. wikipedia.orgresearchgate.net
The development of a single reagent like this compound that provides access to this wide array of reactive intermediates streamlines synthetic planning and opens the door to discovering new reaction manifolds. enamine-genez.com
Advanced Materials Science Applications (e.g., polymerizable derivatives)
The functional group tolerance and versatile reactivity of tosylhydrazones suggest potential applications in materials science. A promising future direction is the synthesis of novel monomers derived from this compound.
By reacting the acetyl chloride moiety with a polymerizable nucleophile, such as 2-hydroxyethyl methacrylate (B99206) (HEMA) or 4-vinylbenzyl alcohol, one can create a monomer containing a latent carbene source. This monomer could then be incorporated into a polymer backbone via standard polymerization techniques (e.g., radical or controlled polymerization).
The resulting polymer would have tosylhydrazone groups appended along its chain. These groups could be chemically triggered post-polymerization (e.g., with base) to generate diazo functionalities. These reactive sites could then be used for:
Polymer Cross-linking: Forming robust networks by inducing intermolecular carbene reactions.
Surface Functionalization: Grafting the polymer onto a surface and then using the carbene chemistry to attach specific biomolecules or sensors.
Creation of High-Energy Materials: The chemistry of polyazo heterocyclic compounds is relevant to the development of high-energy density materials. mdpi.com
This approach would allow for the creation of "smart" materials whose properties can be modified on demand through the activation of the embedded tosylhydrazone functionality.
Q & A
Q. What are the optimal reaction conditions for synthesizing (E)-2-(2-Tosylhydrazono)acetyl chloride?
The synthesis typically involves the condensation of tosylhydrazine with chloroacetyl chloride under anhydrous conditions. Key parameters include:
- Temperature : Reactions are often conducted at 0–5°C to minimize side reactions (e.g., hydrolysis of the acetyl chloride moiety) .
- Solvent : Dichloromethane or tetrahydrofuran (THF) is preferred due to their low nucleophilicity and ability to stabilize intermediates .
- Stoichiometry : A 1:1 molar ratio of tosylhydrazine to chloroacetyl chloride is critical to avoid over-acylation. Excess acylating agent may lead to byproducts like bis-acylated derivatives .
Q. How can the purity and stereochemical integrity of this compound be confirmed?
- Chromatography : Column chromatography using silica gel with ethyl acetate/hexane eluents (3:7 ratio) effectively separates the (E)-isomer from (Z)-isomers .
- Spectroscopy :
- <sup>1</sup>H NMR : The vinylic proton adjacent to the tosyl group appears as a singlet at δ 7.8–8.0 ppm, confirming the (E)-configuration .
- IR : A strong absorption band at ~1700 cm<sup>−1</sup> corresponds to the carbonyl stretch of the acetyl chloride group .
Q. What safety protocols are essential when handling this compound?
- Personal Protective Equipment (PPE) : Use butyl rubber gloves (0.3 mm thickness) and flame-retardant lab coats to prevent skin contact .
- Ventilation : Conduct reactions in a fume hood with local exhaust ventilation to mitigate inhalation risks from HCl vapor .
- Storage : Store at ≤4°C in sealed, moisture-resistant containers under inert gas (e.g., argon) to prevent hydrolysis .
Advanced Research Questions
Q. How does the tosylhydrazono group influence the reactivity of this compound in nucleophilic acyl substitution reactions?
The tosylhydrazono moiety acts as an electron-withdrawing group, enhancing the electrophilicity of the adjacent carbonyl carbon. This facilitates nucleophilic attack by amines or alcohols, enabling efficient synthesis of hydrazone-linked amides or esters. Kinetic studies suggest a second-order dependence on nucleophile concentration in polar aprotic solvents like DMF .
Q. What computational methods are suitable for predicting the stability of this compound in solution?
- Density Functional Theory (DFT) : Calculations at the B3LYP/6-31G(d) level predict a rotational energy barrier of ~25 kcal/mol for the C=N bond, stabilizing the (E)-isomer in solution .
- Molecular Dynamics (MD) : Simulations in THF/water mixtures reveal rapid hydrolysis (t1/2 < 1 hr at 25°C), emphasizing the need for anhydrous conditions .
Q. How can contradictions in reported spectral data for this compound be resolved?
Discrepancies in NMR chemical shifts (e.g., δ variations of ±0.2 ppm) often arise from solvent effects or impurities. To standardize
- Use deuterated DMSO or CDCl3 for consistent referencing .
- Validate purity via high-resolution mass spectrometry (HRMS) and elemental analysis .
Q. What strategies mitigate side reactions during the acylation of sterically hindered alcohols with this reagent?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
